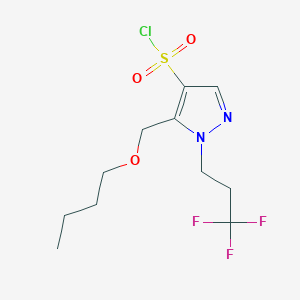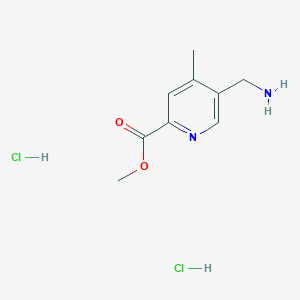
N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as QTT, is a small molecule compound with potential therapeutic applications in various fields of research. QTT has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves the inhibition of various signaling pathways involved in cell growth, survival, and inflammation. N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide also inhibits the NF-κB pathway, which is involved in inflammation. In addition, N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been shown to inhibit the JAK/STAT pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and survival, induction of apoptosis, and reduction of inflammation. N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has also been shown to have neuroprotective effects and can prevent neuronal damage in models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has several advantages for lab experiments, including its small molecular weight, high solubility, and low toxicity. N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is also stable under physiological conditions and can easily penetrate cell membranes. However, one limitation of N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is its low bioavailability, which can limit its therapeutic efficacy in vivo.
Orientations Futures
For research on N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide include the development of more potent analogs with higher bioavailability and therapeutic efficacy. Studies are also needed to investigate the pharmacokinetics and pharmacodynamics of N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide in vivo, as well as its potential for combination therapy with other drugs. In addition, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide.
Méthodes De Synthèse
The synthesis of N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves the reaction of 8-chloroquinoline with 3-tetrahydrothiophenol in the presence of a base, followed by reaction with nicotinic acid and coupling with 2-chloro-N-(tert-butoxycarbonyl)acetamide. The final product is obtained after deprotection of the tert-butoxycarbonyl group.
Applications De Recherche Scientifique
N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been studied for its potential therapeutic applications in various fields of research, including cancer, neurodegenerative diseases, and inflammation. Studies have shown that N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has anti-cancer properties and can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has also been shown to have neuroprotective effects and can prevent neuronal damage in models of neurodegenerative diseases. In addition, N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has anti-inflammatory properties and can reduce inflammation in models of inflammatory diseases.
Propriétés
IUPAC Name |
N-quinolin-8-yl-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c23-18(22-16-7-1-4-13-5-2-9-20-17(13)16)15-6-3-10-21-19(15)24-14-8-11-25-12-14/h1-7,9-10,14H,8,11-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAAFSPWEHQDKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[(7-fluoro-2-oxo-1H-quinolin-3-yl)methyl]acetamide](/img/structure/B3019727.png)



![5-((4-Benzylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3019733.png)

(prop-2-yn-1-yl)amine](/img/structure/B3019738.png)
![1-[(2-Amino-2-oxoethyl)carbamoyl]-3-fluorosulfonyloxybenzene](/img/structure/B3019740.png)
![4-[4-(4-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-1,3-thiazol-2-yl)pyridin-2-yl]morpholine](/img/structure/B3019741.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3019743.png)
![2-[[1-[3-(Trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3019744.png)
![4-[(2,4-Dichlorophenyl)methyl]-2-phenylthiomorpholine-3,5-dione](/img/structure/B3019745.png)
![5-chloro-2-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B3019746.png)